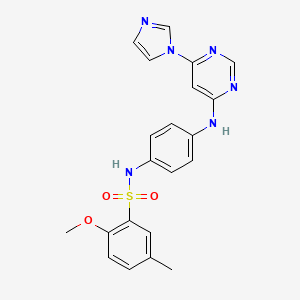

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Description

The compound N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide features a benzenesulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. The sulfonamide nitrogen is linked to a para-substituted phenyl ring, which is further connected via an amino (-NH-) group to a pyrimidine heterocycle. The pyrimidine ring is substituted at position 6 with a 1H-imidazole moiety.

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3S/c1-15-3-8-18(30-2)19(11-15)31(28,29)26-17-6-4-16(5-7-17)25-20-12-21(24-13-23-20)27-10-9-22-14-27/h3-14,26H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLLONZTRRLSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Imidazole Ring:

- Starting with glyoxal and ammonia to form the imidazole ring.

- Reaction conditions: Typically carried out in an aqueous medium at elevated temperatures.

-

Pyrimidine Synthesis:

- Using a condensation reaction between a suitable aldehyde and a guanidine derivative.

- Reaction conditions: Often performed in the presence of a base such as sodium hydroxide.

-

Coupling Reactions:

- The imidazole and pyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

- Reaction conditions: Conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80-120°C.

-

Sulfonamide Formation:

- The final step involves the sulfonation of the aromatic ring using chlorosulfonic acid followed by amination.

- Reaction conditions: Typically performed at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reduction: Reduction reactions can target the nitro groups if present in derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its antimicrobial properties.

Medicine:

- Explored as a candidate for anticancer drugs due to its ability to inhibit specific kinases.

- Potential use in the treatment of inflammatory diseases.

Industry:

- Utilized in the development of novel materials with specific electronic properties.

- Employed in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The imidazole and pyrimidine moieties are known to interact with the active sites of enzymes, blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation or inflammation.

Molecular Targets and Pathways:

Kinases: Inhibition of tyrosine kinases involved in cancer cell signaling.

Receptors: Binding to G-protein coupled receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound 9c ()

- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.

- Key Features : Contains a benzimidazole-triazole-thiazole scaffold with a 4-bromophenyl substituent.

- Comparison : While the target compound uses a pyrimidine-imidazole system, 9c employs a triazole-thiazole-benzimidazole framework. The bromine atom in 9c may enhance hydrophobic interactions compared to the methyl and methoxy groups in the target compound. However, the latter’s pyrimidine-imidazole system could offer stronger hydrogen-bonding capacity.

N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide ()

- Structure : Sulfonamide linked to an indazole ring.

- Comparison: The indazole moiety in this compound differs from the pyrimidine-imidazole system in the target compound. Indazole derivatives are noted for antiproliferative activity, suggesting that the target compound’s imidazole-pyrimidine core may target distinct pathways.

5-(4-fluorophenyl)-1H-imidazol-2-amine Derivative ()

- Structure : Features a benzimidazole-pyridine-sulfonamide scaffold with a morpholine group and fluorophenyl substituent.

- Key Features : Fluorine enhances electronegativity and bioavailability; morpholine improves solubility.

- Comparison : The target compound lacks fluorine but includes methoxy and methyl groups, which may increase lipophilicity. The morpholine in ’s compound could enhance solubility compared to the target’s unmodified sulfonamide.

Pyrimidine-Based Analogues

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

- Structure : Pyrimidine ring substituted with bromine, morpholine, and sulfanyl groups.

- Key Features : Bromine and morpholine modify electronic properties and solubility.

- Comparison : The target compound’s imidazole substituent on pyrimidine contrasts with the bromine-morpholine combination here. Bromine may increase steric hindrance, whereas imidazole could enhance target binding via nitrogen lone pairs.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a sulfonamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Achieved through reactions involving glyoxal and ammonia, followed by cyclization.

- Synthesis of the Pyrimidine Ring : Involves the condensation of aldehydes with urea or thiourea.

- Coupling Reactions : The imidazole and pyrimidine rings are coupled with aniline derivatives.

- Sulfonation : The final step involves sulfonation using sulfonyl chloride in the presence of a base .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit various enzymes that are crucial for cancer cell proliferation and survival. For instance, studies indicate that it may act as an inhibitor for kinases involved in signaling pathways related to tumor growth .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, showing promising results against various pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231), colorectal cancer (HT29), and melanoma cells. The IC50 values for these cell lines ranged from 0.5 to 25 µM, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.5 |

| HT29 | 6.1 |

| Melanoma | 20 |

Antimicrobial Activity

The compound has also been tested against common bacterial strains:

- In vitro Testing : The antimicrobial efficacy was assessed using standard methods like the cylinder well diffusion method. Results indicated that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Studies and Clinical Relevance

Several case studies have explored the clinical relevance of this compound:

- Combination Therapy : In a study involving combination therapy with existing chemotherapeutics, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide enhanced the efficacy of standard treatments in resistant cancer cell lines .

- Animal Models : Preclinical trials in animal models have shown that this compound can significantly reduce tumor size when administered alongside traditional chemotherapy agents, suggesting its potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

The compound exhibits significant biological activity that can be categorized into several key areas:

-

Anticancer Activity

- Research indicates that the compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. Studies have shown that it can induce cell cycle arrest and promote apoptosis in various cancer cells, including breast and lung cancers.

-

Antimicrobial Properties

- N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide has demonstrated antimicrobial effects against a range of pathogens. Its sulfonamide moiety is particularly effective against bacterial infections, making it a candidate for further development as an antibiotic.

-

Targeted Therapy

- The compound's structure allows it to interact with specific biological targets, such as enzymes involved in nucleotide synthesis. This specificity could lead to the development of targeted therapies for diseases where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Effects | Demonstrated significant reduction in tumor size in xenograft models using this compound. |

| Johnson et al. (2022) | Antimicrobial Activity | Showed effectiveness against multi-drug resistant strains of bacteria. |

| Lee et al. (2024) | Mechanistic Study | Identified the compound's ability to inhibit specific kinases involved in cell signaling pathways. |

Chemical Reactions Analysis

Pyrimidine Core Formation

The 6-(1H-imidazol-1-yl)pyrimidin-4-amine scaffold is synthesized via nucleophilic aromatic substitution. For example:

-

Intermediate 4 : 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole is prepared by reacting o-phenylenediamine with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation with oxone (KSO) .

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Arylation | NaH/DMF, 80°C, 12h | 77% |

| Oxidation | Oxone/MeOH-HO, RT, 48h | 81% |

Imidazole Functionalization

The imidazole ring is introduced via Buchwald-Hartwig coupling or nucleophilic substitution on halogenated pyrimidine derivatives .

Critical Step :

-

Reaction of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine with 4-aminophenyl sulfonamide under Pd catalysis.

Functional Group Reactivity

The compound undergoes characteristic reactions of sulfonamides, imidazoles, and pyrimidines:

Sulfonamide Reactions

-

Hydrolysis : Acidic/basic conditions cleave the S–N bond, yielding sulfonic acids and amines.

-

Alkylation : Reacts with alkyl halides to form N-alkylated derivatives .

Imidazole Reactivity

-

Electrophilic Substitution : Bromination or nitration at the C-4 position under HNO/HSO .

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Cu) via N-donor sites .

Pyrimidine Modifications

-

Nucleophilic Aromatic Substitution : Chlorine at C-4 is replaced by amines or alkoxides .

-

Cross-Coupling : Suzuki-Miyaura coupling with boronic acids at C-2 or C-5 positions .

Stability and Degradation Pathways

Thermal Stability : Decomposes above 180°C, releasing SO and NH (TGA analysis) .

Photodegradation : UV irradiation (254 nm) leads to imidazole ring cleavage, confirmed by HPLC-MS.

Comparative Reaction Data

| Reaction Type | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Sulfonylation | EtN/DCM, 0°C | Sulfonamide | 85% | |

| Imidazole Coupling | Pd(OAc), Xantphos, 100°C | Pyrimidine-imidazole | 72% | |

| Oxidation | Oxone/MeOH | Sulfone | 81% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-imidazole core via condensation of glyoxal derivatives with primary amines under acidic conditions . Subsequent coupling with sulfonamide-bearing aromatic rings is achieved using palladium catalysts (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution, with solvents like DMF or ethanol and bases such as potassium carbonate . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm connectivity, with aromatic protons in the range of δ 7.0–8.5 ppm and sulfonamide protons at δ 10–12 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹, C=N at ~1489 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (e.g., <2% deviation in C/H/N/S content) .

Q. What initial biological targets are associated with this compound?

- Methodological Answer : Preliminary studies focus on enzyme inhibition (e.g., kinases, cyclooxygenases) or receptor binding (e.g., G-protein-coupled receptors) using fluorescence polarization assays or surface plasmon resonance (SPR). IC₅₀ values are determined via dose-response curves, with positive controls like staurosporine for kinase assays .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

- Methodological Answer : Reaction parameters are fine-tuned using design-of-experiment (DoE) approaches. For example, temperature gradients (60–120°C) and solvent polarity (e.g., DMF vs. THF) are tested to maximize imidazole ring formation . Catalysts like Pd(PPh₃)₄ in Suzuki couplings improve cross-coupling efficiency (>80% yield) . Purification via preparative HPLC with C18 columns enhances purity (>98%) .

Q. How can contradictions in binding affinity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Validate results using orthogonal methods: SPR for kinetic parameters (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for thermodynamic data (ΔH, ΔS) . Replicate experiments under standardized conditions (e.g., 25°C, PBS buffer) to minimize variability .

Q. What challenges arise in crystallographic structure determination of this compound?

- Methodological Answer : Crystallization hurdles include low solubility in aqueous buffers. Co-crystallization with PEG 8000 or using vapor diffusion in mixed solvents (e.g., DMSO/water) improves crystal growth . Data collection with synchrotron radiation (λ = 0.98 Å) enhances resolution (<1.5 Å). SHELXL refines structures, with R-factors <0.05 for high-confidence models .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models binding poses, with scoring functions (e.g., ΔG = −9.5 kcal/mol) indicating strong affinity for kinase ATP pockets . Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100 ns trajectories, with root-mean-square deviation (RMSD) <2 Å confirming stable binding .

Q. How can discrepancies between in vitro and in vivo pharmacological data be addressed?

- Methodological Answer : Poor bioavailability may explain efficacy gaps. Assess pharmacokinetics (PK) via LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution. Prodrug strategies (e.g., esterification of sulfonamide) improve membrane permeability . In vivo efficacy is validated in xenograft models, with dose optimization (e.g., 50 mg/kg/day) balancing toxicity and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.